N'-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide
Description
N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N'-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-4-5-8-9(7(3)21)6(2)16-10(8)13(22)17-18-14(23)11-12(15)20-24-19-11/h16H,4-5H2,1-3H3,(H2,15,20)(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJCYHSXPOBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C1C(=O)C)C)C(=O)NNC(=O)C2=NON=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and oxadiazoles, which undergo a series of reactions such as acylation, condensation, and cyclization. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide include other heterocyclic compounds with similar structural motifs, such as:
Pyrrole derivatives: Compounds containing the pyrrole ring, which are known for their biological activity.
Oxadiazole derivatives: Compounds with the oxadiazole ring, often used in medicinal chemistry and materials science.
Uniqueness
What sets N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
